Zinc butylxanthate

Description

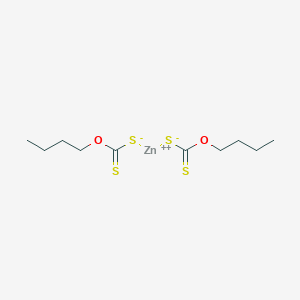

Structure

3D Structure of Parent

Properties

IUPAC Name |

zinc;butoxymethanedithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H10OS2.Zn/c2*1-2-3-4-6-5(7)8;/h2*2-4H2,1H3,(H,7,8);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEYNBSGIXOOZGZ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=S)[S-].CCCCOC(=S)[S-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2S4Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

110-50-9 (Parent) | |

| Record name | Zinc butylxanthate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

363.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150-88-9 | |

| Record name | (T-4)-Bis(O-butyl carbonodithioato-κS,κS′)zinc | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zinc butylxanthate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-butyl hydrogen dithiocarbonate , zinc salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.253 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC BUTYLXANTHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H9H0T4L03S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Preparative Methodologies

Synthetic Routes for Zinc Butylxanthate Formation

The primary synthetic route involves the reaction of a pre-synthesized alkali metal butylxanthate, typically potassium butylxanthate (KBX), with a zinc salt in an aqueous medium. researchgate.netmdpi.com The insoluble zinc butylxanthate then precipitates out of the solution and can be collected through filtration. The reaction can be generalized as:

2 K(C₄H₉OCS₂) + ZnCl₂ → Zn(C₄H₉OCS₂)₂ + 2 KCl

The yield and purity of zinc butylxanthate are highly dependent on the optimization of several key reaction parameters.

The molar ratio of the reactants is a critical factor in maximizing the product yield. The stoichiometry of the balanced chemical equation dictates the ideal ratio of reactants. libretexts.orgpressbooks.pub However, in practice, slight excesses of one reactant may be used to drive the reaction to completion. Studies have investigated the effect of varying the amount of the zinc salt used for precipitation on the yield of zinc butylxanthate. Research indicates that the maximum yield is achieved when using a specific molar percentage of zinc chloride. researchgate.net Using less than the stoichiometric amount of the precipitating agent results in an incomplete reaction, while a significant excess does not necessarily improve the yield and may complicate the purification process. researchgate.netlibretexts.org

Table 1: Effect of Varying Zinc Chloride Amount on Zinc Butylxanthate Yield

| Sample | Relative Amount of ZnCl₂ (mol%) | Yield (g) |

|---|---|---|

| S8 | 1.0 | 203.67 |

| S9 | < 1.0 | 192.57 |

| S10 | > 1.0 | 139.17 |

| S11 | > 1.0 | 139.92 |

Data adapted from a 2009 study on the optimisation of zinc butylxanthate preparation. researchgate.net

The order in which reactants are mixed and the method of agitation can significantly influence reaction time and final product yield. researchgate.netresearchgate.net Studies comparing different sequences of reactant addition have shown variability in the efficiency of the synthesis. researchgate.net Furthermore, the intensity of agitation plays a crucial role. The use of a mechanical stirrer, which provides more vigorous agitation than a magnetic stirrer, has been shown to reduce the reaction time considerably while also increasing the product yield. researchgate.net Enhanced agitation ensures a more uniform distribution of reactants, leading to faster reaction rates and the formation of a finer, more homogeneous product powder. researchgate.net

Table 2: Effect of Agitation Method on Reaction Time and Yield

| Sample ID | Stirrer Type | Reaction Time (min) | Yield (g) |

|---|---|---|---|

| S8 | Magnetic | 20 | 203.67 |

| S12 | Mechanical | 10 | 235.00 |

Data derived from research comparing magnetic and mechanical stirring in zinc butylxanthate synthesis. researchgate.net

Temperature control is vital throughout the synthesis process, particularly during the formation of the potassium butylxanthate precursor. ppublishing.orgindexcopernicus.com For the final precipitation step to form zinc butylxanthate, temperature extremes are detrimental. Attempting the synthesis at 0 °C resulted in the crystallization of the potassium butylxanthate precursor, preventing the reaction from completing. researchgate.net While specific high-temperature studies on the final precipitation step are limited, it is generally conducted at or near room temperature.

For the precursor synthesis, the temperature has a significant, well-documented impact. The yield of potassium butylxanthate increases as the temperature rises from 20 °C, reaching an optimum in the range of 30–40 °C. ppublishing.org Beyond this optimal range, the yield begins to decrease, which may be attributed to the thermal degradation of reactants or intermediates and an increase in side reactions. ppublishing.org

Table 3: Influence of Temperature on Potassium Butylxanthate (Precursor) Yield

| Reaction Temperature (°C) | Yield (%) |

|---|---|

| 20 | ~60 |

| 35 | 85 |

| 50 | 70 |

Data based on studies investigating the optimal conditions for potassium butylxanthate synthesis. ppublishing.org

The quality of the final zinc butylxanthate product is directly dependent on the purity of its precursor, potassium butylxanthate. ppublishing.orgindexcopernicus.comppublishing.org This precursor is synthesized from n-butyl alcohol, carbon disulfide, and an alkali hydroxide (B78521), such as potassium hydroxide. ppublishing.orgasianpubs.org The reaction is typically carried out using equimolar ratios of the reactants. asianpubs.org

Optimization of Reaction Parameters

Effect of Mixing Order and Agitation Conditions

Scalability of Synthesis for Research and Industrial Analogues

The synthesis of zinc butylxanthate is scalable for both research and industrial purposes. The transition from laboratory-scale preparation to industrial production requires strict control over the optimized parameters of stoichiometry, agitation, and temperature to ensure consistent yield and product quality. indexcopernicus.commdpi.com

For industrial-scale production, using commercial-grade reagents instead of analytical-grade (AR) reagents is a key consideration for cost-effectiveness. Studies have shown that zinc butylxanthate can be successfully prepared using commercial-grade n-butyl alcohol, potassium hydroxide, and carbon disulfide. researchgate.netresearchgate.net An interesting finding from this research was that the use of commercial-grade reagents considerably reduced the irritating smell of the final product. researchgate.net The straightforward nature of the precipitation reaction is well-suited for large batch reactors common in industrial chemical manufacturing, making the process economically viable for the large quantities needed in applications like the mining industry. mdpi.comcamachem.com

Structural Elucidation and Spectroscopic Characterization

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy is instrumental in identifying the functional groups present in the zinc butylxanthate molecule by probing the vibrations of its chemical bonds.

FTIR spectroscopy is a powerful technique for identifying the characteristic functional groups within the zinc butylxanthate structure. The analysis of its FTIR spectrum reveals several key absorption bands that confirm the molecular identity. researchgate.net

The spectrum shows distinct peaks corresponding to the vibrations of the butyl group. The band at 2957.14 cm⁻¹ is assigned to the asymmetric stretching of the C-H bond in the terminal methyl (CH₃) group, while the peak at 2929.40 cm⁻¹ corresponds to general aliphatic C-H stretching. researchgate.net Symmetric stretching of the C-H bond in the CH₃ group is observed at 2867.22 cm⁻¹, and the asymmetric deformation of this group appears at 1463.17 cm⁻¹. researchgate.net

Vibrations involving the xanthate moiety are also clearly identifiable. A significant band located at 1150-1250 cm⁻¹ is attributed to the C-O-C stretching vibration, a characteristic feature for this type of compound. researchgate.net Furthermore, the stretching vibrations of the dithiocarbonate group (-SCS-) are found in the region of 1040-1085 cm⁻¹, with another important band related to C-S stretching appearing around 880 cm⁻¹. researchgate.net The presence and position of these bands are crucial for confirming the successful synthesis and purity of zinc butylxanthate. researchgate.net

Table 1: Characteristic FTIR Absorption Bands for Zinc Butylxanthate

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| 2957.14 | Asymmetric C-H stretching | Terminal CH₃ |

| 2929.40 | Aliphatic C-H stretching | -CH₂- |

| 2867.22 | Symmetric C-H stretching | Terminal CH₃ |

| 1463.17 | Asymmetric deformation | CH₃ |

| 1150-1250 | C-O-C stretching | Xanthate group |

| 1040-1085 | C=S stretching | Dithiocarbonate |

| ~880 | C-S stretching | Dithiocarbonate |

Raman spectroscopy serves as a complementary technique to FTIR for vibrational analysis, providing a molecular fingerprint based on the scattering of monochromatic light. While detailed Raman spectra for pure, solid zinc butylxanthate are not extensively documented in the reviewed literature, studies on related metal xanthates, such as lead butylxanthate, demonstrate the utility of this technique. researchgate.net In these related compounds, Raman spectra clearly show bands corresponding to the symmetric stretches (νs) of the SCS group near 660 cm⁻¹ and the C-O-C stretching vibrations. researchgate.netcdnsciencepub.com This technique is particularly valuable for identifying the S-S bond in dixanthogen (B1670794) species, which can form from the oxidation of xanthates. dbc.wroc.pl Although a specific data table for zinc butylxanthate cannot be generated from the available search results, the application of Raman spectroscopy remains critical for a comprehensive vibrational analysis of this class of compounds.

Fourier Transform Infrared Spectroscopy (FTIR) Applications

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Confirmation

NMR spectroscopy is an essential tool for providing detailed information about the atomic arrangement and connectivity within a molecule.

Proton NMR (¹H NMR) is used to confirm the structure of the butyl group in zinc butylxanthate by analyzing the chemical environment of the hydrogen atoms. cdnsciencepub.com The ¹H NMR spectrum provides distinct signals for each set of non-equivalent protons in the n-butyl chain (CH₃-CH₂-CH₂-CH₂-O-). uq.edu.au

The spectrum typically shows a triplet at approximately 1.0 ppm, which corresponds to the three protons of the terminal methyl (CH₃) group. uq.edu.au A two-proton sextet is observed around 1.5 ppm, assigned to the second CH₂ group from the end. uq.edu.au Further downfield, a two-proton pentet appears near 2.0 ppm, corresponding to the CH₂ group adjacent to the first. uq.edu.au The most deshielded signal is a two-proton triplet at about 4.5 ppm, which is attributed to the methylene (B1212753) (CH₂) group directly bonded to the oxygen atom, whose electronegativity causes the significant downfield shift. uq.edu.au

Table 2: ¹H NMR Chemical Shifts for the Butyl Group in Zinc Butylxanthate

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~1.0 | Triplet | 3H | CH₃ -CH₂-CH₂-CH₂-O- |

| ~1.5 | Sextet | 2H | CH₃-CH₂ -CH₂-CH₂-O- |

| ~2.0 | Pentet | 2H | CH₃-CH₂-CH₂ -CH₂-O- |

| ~4.5 | Triplet | 2H | CH₃-CH₂-CH₂-CH₂ -O- |

Thermal Analysis Techniques for Decomposition Behavior

Thermal analysis techniques are employed to study the decomposition and thermal stability of zinc butylxanthate when subjected to a controlled temperature program.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing a profile of its thermal decomposition. For zinc butylxanthate, TGA reveals its thermal stability and the temperatures at which it breaks down. nih.govnih.gov Studies show that the thermal decomposition of zinc butylxanthate occurs in distinct stages. nih.gov A significant decomposition event is often observed with an onset temperature around 130 °C. nih.gov This decomposition corresponds to the breakdown of the xanthate structure, which can ultimately lead to the formation of zinc sulfide (B99878) (ZnS) or, in an oxidizing atmosphere, zinc sulfate (B86663) (ZnSO₄). nih.gov The analysis is typically conducted under an inert nitrogen atmosphere to study the pyrolysis behavior. researchgate.net

Table 3: Thermal Decomposition Data for Zinc Butylxanthate from TGA

| Temperature Range (°C) | Observation |

| ~130 | Onset of major decomposition |

| 40 - 800 | Typical temperature range for full analysis |

Differential Thermal Analysis (DTA) for Thermal Transitions

Differential Thermal Analysis (DTA) is a technique used to measure the difference in temperature between a sample and a reference material as a function of temperature. This analysis provides information about physical and chemical changes, such as phase transitions, melting, and decomposition. libretexts.org

For zinc butylxanthate (Zn(bxt)₂), DTA reveals specific thermal events. researchgate.net Studies have shown that the thermal decomposition of zinc butylxanthate involves distinct stages. A notable endothermic peak observed around 130°C corresponds to the decomposition of Zn(bxt)₂. researchgate.net This event is associated with the transformation of the compound into zinc sulfate (ZnSO₄). researchgate.net The process is often accompanied by a concomitant oxidation reaction. researchgate.net The melting point for zinc butylxanthate has been identified as 107°C. researchgate.net

The thermal stability of metal xanthates is influenced by the length of the hydrocarbon chain in the xanthate molecule. researchgate.net Research indicates that the stability of zinc xanthates follows a specific order related to the alkyl group, with zinc butylxanthate showing particular thermal decomposition characteristics within this series. researchgate.net

Table 1: DTA Data for Zinc Butylxanthate

| Thermal Event | Temperature (°C) | Observation | Reference |

|---|---|---|---|

| Melting Point | 107 | Endothermic Transition | researchgate.net |

X-ray Diffraction Analysis for Crystalline Structure Determination

X-ray Diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal, wherein a beam of X-rays diffracts into many specific directions upon striking the crystalline solid.

The crystal structure of metal xanthates, including zinc-triad compounds, exhibits significant diversity due to the various coordination modes the xanthate ligand can adopt, such as monodentate, chelating, and bridging. mdpi.com For zinc butylxanthate, a powder sample analysis using Extended X-ray Absorption Fine Structure (EXAFS), a related technique, provided structural parameters for the first peak with a bond distance (R) of approximately 2.30-2.42 Å and a coordination number (CN) of 4.4. researchgate.net This suggests a specific local coordination environment around the zinc atom.

While a detailed single-crystal XRD structure for zinc butylxanthate is not extensively detailed in the provided search results, the analysis of related zinc dithiocarbamates and dithiophosphates reveals common structural motifs. mdpi.com These often involve tetrahedral coordination around the zinc atom and can form zero-, one-, or two-dimensional supramolecular architectures. mdpi.com For instance, the crystal structure of cadmium n-butyl xanthate, a related compound, has been determined, providing a model for how these types of molecules pack in a solid state. mdpi.com The enormous structural diversity among metal xanthates highlights the complexity and richness of their crystal chemistry. mdpi.com

Table 2: Structural Parameters for Zinc Butylxanthate from EXAFS

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Bond Distance (R) | 2.30 - 2.42 Å | EXAFS | researchgate.net |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. When a molecule is introduced into a mass spectrometer, it is ionized, often leading to the formation of a molecular ion (M⁺). This molecular ion can then fragment into smaller, charged pieces. The pattern of these fragments provides a "fingerprint" that can be used to identify the molecule and elucidate its structure. libretexts.org

The molecular formula for zinc butylxanthate is C₁₀H₁₈O₂S₄Zn. nih.gov Its molecular weight is approximately 363.9 g/mol . nih.gov The molecular ion is formed by the loss of an electron from the molecule. libretexts.org

The fragmentation of the molecular ion occurs when the excess energy from ionization is sufficient to break chemical bonds. libretexts.org Common fragmentation pathways include direct cleavage of single bonds or rearrangement processes. libretexts.org For xanthates, fragmentation can involve the cleavage of bonds within the butyl group or the xanthate moiety itself. The stability of the resulting carbocations influences the intensity of the corresponding peaks in the mass spectrum. libretexts.org For example, the fragmentation of a related compound, 1-butanol, shows significant peaks from alpha-cleavage (breaking the C-C bond next to the functional group) and the loss of a water molecule. libretexts.org

While a specific, detailed mass spectrum and fragmentation pathway for zinc butylxanthate were not found in the search results, analysis of related compounds suggests that characteristic fragments would arise from the butyl group (e.g., C₄H₉⁺ at m/z 57) and the dithioformate portion of the molecule. libretexts.org The isotopic pattern of zinc would also be a key feature in identifying zinc-containing fragments.

Table 3: Molecular Properties of Zinc Butylxanthate

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₈O₂S₄Zn | nih.gov |

| Molecular Weight | 363.9 g/mol | nih.gov |

Mechanistic Investigations of Chemical Reactivity

Coordination Chemistry and Complex Formation with Metal Ions

The reactivity of zinc butylxanthate is fundamentally linked to the coordination environment of the central zinc ion. As a dithiolate ligand, the butylxanthate anion forms complexes with zinc, exhibiting dynamic behaviors and specific structural arrangements.

Ligand exchange, or substitution, involves the replacement of one ligand in a coordination complex with another, resulting in a new, more stable complex. researchgate.net This process can be partial or complete, and if the exchanging ligands are of different sizes, it can lead to a change in the coordination number and geometry of the complex. researchgate.net The coordination bonds in some zinc(II) complexes are known to be kinetically labile, meaning they can break and reform relatively easily, which facilitates dynamic ligand exchange processes. mdpi.com These exchanges can occur through intramolecular pathways, such as a rearrangement or the temporary dissociation of a bond, or through intermolecular processes involving the exchange of ligands between different metal centers. mdpi.com

In systems containing different metal ions and ligands, exchange reactions can establish an equilibrium based on the relative affinities of the metal ions for the ligands. For instance, in lubricant systems containing molybdenum dithiocarbamates (Mo(DTC)₂) and zinc dithiophosphates (Zn(DTP)₂), which are structurally related to xanthates, ligand exchange reactions are observed. rsc.org Studies on mixtures of molybdenum and zinc complexes with dithiocarbamate (B8719985) and dithiophosphate (B1263838) ligands have shown that these exchange reactions are sensitive to temperature and the polarity of the solvent. rsc.org Specifically, the exchange of dithiocarbamate ligands from zinc to molybdenum is favored, indicating a higher affinity of molybdenum for these ligands. rsc.org The formation of mixed-ligand complexes through such exchanges has been directly observed. rsc.org While direct studies on zinc butylxanthate are limited, these findings suggest that its butylxanthate ligands could participate in similar dynamic exchange equilibria with other compatible metal ions present in a system.

Theoretical and experimental studies have elucidated the structural characteristics of zinc-dithiolate complexes, including xanthates. The coordination geometry around the zinc(II) ion in these complexes can vary. In many cases, zinc(II) dithiocarbamate complexes, which are closely related to xanthates, adopt a distorted tetrahedral S₄ environment where the zinc atom is chelated by two symmetric dithiocarbamate ligands. rsc.org However, other geometries are also observed. ppublishing.org

For zinc xanthate complexes specifically, single-crystal X-ray diffraction has revealed different structural motifs. Some zinc xanthate complexes with additional co-ligands, such as pyridine (B92270), exhibit a square pyramidal coordination geometry. uri.edu In these structures, the zinc atom is coordinated to the nitrogen atom of the pyridine ligand and four sulfur atoms from two bidentate xanthate ligands. uri.edu The xanthate ligands coordinate asymmetrically, with each ligand forming one strong and one weak Zn–S bond. uri.edu

In the absence of other ligands, zinc complexes with 2-(2-hydroxyphenyl)benzothiazolate, a related bidentate ligand, have been shown to form dimers. researchgate.net In these dimeric structures, the zinc ions achieve a five-coordinate geometry, described as a distorted trigonal bipyramid, through bridging ligands. researchgate.net Theoretical studies using density functional theory (DFT) on zinc complexes with various alkyl xanthate ligands have been performed to analyze their structural and electronic properties. ppublishing.orgatlanticoer-relatlantique.ca The nature of the alkyl group on the xanthate ligand generally does not exert a significant influence on the electronic structure of the xanthate anion itself. rsc.org

Ligand Exchange Dynamics

Reaction Kinetics and Rate Studies

The study of reaction kinetics provides insight into the rates and mechanisms of chemical processes. For reactions involving zinc butylxanthate, kinetic analysis helps to quantify how factors like temperature, concentration, and the presence of catalysts influence its transformation. While comprehensive kinetic data for every reaction of zinc butylxanthate is not extensively documented, studies on related systems provide a framework for understanding its reactivity.

Kinetic models are often applied to describe processes like adsorption or degradation. For example, the adsorption rate of amyl xanthate (a related collector) on mineral surfaces has been successfully modeled using pseudo-first-order and second-order rate equations. uq.edu.au A second-order rate process was also used to model the change in contact angle during the copper-activation of sphalerite, a process proportional to the initial copper concentration and the available zinc active sites on the mineral surface. uq.edu.auualberta.ca These models, summarized below, are used to determine reaction order by plotting experimental data and identifying a linear relationship. uri.eduatlanticoer-relatlantique.casolubilityofthings.comsparkl.me

Table 1: Common Integrated Rate Laws for Determining Reaction Order

| Reaction Order | Integrated Rate Law | Linear Plot | Slope |

|---|---|---|---|

| Zero-Order | [A] = -kt + [A]₀ | [A] vs. t | -k |

| First-Order | ln[A] = -kt + ln[A]₀ | ln[A] vs. t | -k |

Activation energy (Ea) is a critical kinetic parameter representing the minimum energy required for a reaction to occur. It is often determined from the reaction rate's dependence on temperature. Studies on the thermal decomposition of various zinc-containing materials provide comparative activation energy values. For instance, the activation energy for the carbothermic reduction of zinc oxide was found to be substantially lower under microwave heating (64.8 kJ mol⁻¹) compared to conventional heating (223.7 kJ mol⁻¹). rsc.org The thermal decomposition of zinc hydroxide (B78521) has also been studied kinetically. rsc.org

Table 2: Activation Energies for Decomposition of Various Zinc Compounds

| Compound/Process | Activation Energy (Ea) | Method/Conditions | Reference |

|---|---|---|---|

| Zincian Malachite Decomposition | 297 kJ/mol | Thermal Decomposition | mpg.de |

| Zinc Ferrite (B1171679) Reduction | 32.9 kJ/mol | Microwave Heating | rsc.org |

| Zinc Ferrite Reduction | 221.1 kJ/mol | Conventional Heating | rsc.org |

| Zinc Oxide Reduction | 64.8 kJ/mol | Microwave Heating | rsc.org |

| Zinc Oxide Reduction | 223.7 kJ/mol | Conventional Heating | rsc.org |

These data illustrate the range of activation energies for transformations of zinc compounds, highlighting that the reaction pathway and conditions significantly impact the kinetic barrier.

Thermal Decomposition Pathways and Product Identification

The thermal stability and decomposition behavior of zinc butylxanthate have been investigated using thermogravimetric analysis (TGA) and differential thermal analysis (DTA). nih.govkygczz.com TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition stages, while DTA detects temperature differences between a sample and a reference material, indicating exothermic or endothermic processes. kygczz.comresearchgate.net

Studies on a series of zinc alkyl xanthates, including zinc butylxanthate (Zn(bxt)₂), have characterized their decomposition patterns. kygczz.comresearchgate.net The thermal decomposition of Zn(bxt)₂ is a multi-stage process. DTA analysis shows a sharp endothermic peak corresponding to the melting and decomposition of the compound. kygczz.com For zinc butylxanthate, a DTA peak around 130 °C corresponds to its decomposition into zinc sulfate (B86663) (ZnSO₄). kygczz.comresearchgate.net This transformation involves a significant mass loss observed in TGA. kygczz.com The decomposition process is often accompanied by a concomitant oxidation reaction. kygczz.comresearchgate.net

The general pathway for the thermal decomposition of metal xanthates can lead to the evolution of carbon disulfide (CS₂). researchgate.net The final residue after decomposition at high temperatures is typically the metal sulfide (B99878) or sulfate. kygczz.com For example, the decomposition of zinc isopropylxanthate results in a residue of about 50%, which corresponds to the formation of ZnSO₄. kygczz.comresearchgate.net

Table 3: Thermal Decomposition Data for Zinc Butylxanthate and Related Zinc Xanthates

| Compound | Decomposition Onset (TGA) | DTA Peak(s) | Postulated Product/Process | Reference(s) |

|---|---|---|---|---|

| Zinc Butylxanthate (Zn(bxt)₂) | ~170 °C | ~130 °C (endothermic) | Decomposition into ZnSO₄ | kygczz.comresearchgate.net |

| Zinc Ethylxanthate (Zn(ext)₂) | ~180 °C | ~190 °C (endothermic) | Decomposition into ZnSO₃ | kygczz.comresearchgate.net |

| Zinc Isopropylxanthate (Zn(ipxt)₂) | ~160 °C | ~170 °C (endothermic) | Decomposition into ZnSO₄ | kygczz.comresearchgate.net |

The preparation method and purity of the zinc butylxanthate can influence its thermal characteristics. TGA analysis performed in a nitrogen atmosphere typically shows the onset of degradation and the temperature of maximum weight loss. nih.gov

Oxidation and Reduction Mechanisms

The redox chemistry of zinc butylxanthate involves both the zinc(II) center and the butylxanthate ligand. The ligand is susceptible to oxidation, while the zinc ion is redox-active, though it primarily exists in the +2 oxidation state.

Oxidation: The butylxanthate ligand can be oxidized by various chemical and electrochemical means. Strong oxidizing agents like ozone (O₃) effectively degrade the xanthate anion. mdpi.com The oxidation by ozone can proceed through two main pathways: direct oxidation by molecular ozone and indirect oxidation by highly reactive hydroxyl radicals (•OH) generated from ozone decomposition in aqueous solution. nih.govmdpi.commdpi.com This process ultimately breaks down the xanthate into smaller, mineralized products such as sulfate (SO₄²⁻), carbon dioxide, and n-butanol. mdpi.com

Kinetic studies have also examined the reaction of zinc isopropylxanthate with peroxy radicals. cdnsciencepub.comcdnsciencepub.com The results suggest that the reaction involves the trapping of peroxy radicals, with the proposed mechanism being an attack at the metal center. cdnsciencepub.comcdnsciencepub.com This interaction could occur via an electron transfer process or a bimolecular homolytic substitution (S_H2) at the zinc atom. cdnsciencepub.comcdnsciencepub.com

Electrochemical studies, particularly cyclic voltammetry, have shown that the butylxanthate anion can be oxidized at an electrode surface. researchgate.net In studies related to mineral flotation, anodic oxidation peaks are observed, corresponding to the electrochemical adsorption of butylxanthate and the formation of metal xanthate species on the electrode surface. researchgate.netresearchgate.net Metal-xanthate complexes themselves can act as redox-active centers, participating in fast and reversible surface redox reactions. mdpi.com

Reduction: The zinc(II) ion in the complex is the primary site for reduction. In a galvanic cell, zinc metal acts as a reductant, being oxidized to Zn²⁺ ions. libretexts.orgstackexchange.comlibretexts.org The reverse process, the reduction of Zn²⁺ to zinc metal, is a key step in electrochemical deposition and in the mechanism of some batteries. cecri.res.in The standard reduction potential for the Zn²⁺/Zn couple is -0.7618 V, indicating that zinc metal is a strong reducing agent. stackexchange.com

The electrochemical reduction of zinc compounds has been studied in various media. For example, the reduction of zinc ferrite (ZnFe₂O₄) in molten salts occurs in multiple steps, with the final step being the reduction of zinc oxide to zinc metal. mdpi.com Cyclic voltammetry of zinc electrodes in alkaline solutions shows a reduction peak corresponding to the deposition of zinc from zincate ions. cecri.res.infrontiersin.org While specific studies on the electrochemical reduction of the zinc butylxanthate complex are scarce, the general principle is that the Zn(II) center can be reduced to metallic zinc under a sufficiently negative potential.

Hydrolytic Stability and Degradation in Aqueous Media

Zinc butylxanthate, like other metal xanthates, has limited stability in aqueous environments and can undergo degradation through several pathways, primarily hydrolysis. ppublishing.orgmdpi.com The stability is significantly influenced by factors such as pH, temperature, and the presence of oxidizing agents.

Xanthates in aqueous solution can dissociate into their respective alkali metal cations and xanthate anions. mdpi.com The xanthate anion is unstable in neutral or acidic conditions and undergoes hydrolysis to form the corresponding xanthic acid (in this case, butylxanthic acid). libretexts.org This acid is highly unstable and rapidly decomposes into carbon disulfide (CS₂) and the parent alcohol (n-butanol). libretexts.org

Decomposition Pathways in Aqueous Solution:

Dissociation: Zn(C₄H₉OCS₂)₂ (s) ⇌ Zn²⁺ (aq) + 2 C₄H₉OCS₂⁻ (aq)

Hydrolysis: C₄H₉OCS₂⁻ (aq) + H₂O (l) ⇌ C₄H₉OCS₂H (aq) + OH⁻ (aq)

Decomposition: C₄H₉OCS₂H (aq) → C₄H₉OH (aq) + CS₂ (g, aq)

The presence of moisture is a key factor in the decomposition of solid xanthates, and they are known to be hygroscopic. ppublishing.org The degradation is accelerated under acidic conditions. mdpi.com The hydrolytic decomposition of related lead xanthate colloids has been observed to increase with temperature. stackexchange.com

In addition to hydrolysis, oxidative degradation can occur in aqueous media, especially in the presence of oxidants or under photocatalytic conditions. Advanced oxidation processes (AOPs) that generate highly reactive hydroxyl radicals (•OH) are effective in degrading butylxanthate. mdpi.com For example, a Fenton-like process using fly ash as a catalyst has been shown to achieve high removal rates of n-butyl xanthate from aqueous solutions, with nearly 97% conversion and COD removal at pH 3. cdnsciencepub.com Photocatalytic degradation using novel catalysts under UV or visible light is another effective method for breaking down butyl xanthate in wastewater, converting it into less harmful substances like CO₂, H₂O, and SO₄²⁻. researchgate.net

Surface Interaction Mechanisms with Diverse Substrates

The interaction of zinc butylxanthate with various material surfaces is a critical aspect of its application, particularly in the field of mineral flotation. The mechanisms governing these interactions are complex and depend on the specific substrate, the chemical environment (such as pH), and the presence of other ions. Research has primarily focused on sulfide and oxide minerals, revealing intricate adsorption and reaction pathways.

The surface interaction of zinc butylxanthate is fundamental to its role as a collector in the flotation of sulfide minerals. The process generally involves the chemisorption of the butylxanthate collector onto the mineral surface, which renders the surface hydrophobic and facilitates its attachment to air bubbles.

On sphalerite (ZnS), the primary zinc sulfide mineral, the adsorption of xanthate is a key step. Studies using Fourier Transform Infrared Spectroscopy (FTIR) have shown that xanthate chemisorbs on the sphalerite surface, leading to the formation of zinc xanthate. This is evidenced by a characteristic shift in the C=S bond stretching vibration peak. mdpi.com The presence of iron impurities within the sphalerite lattice has been found to influence this process, with increased iron content leading to a higher adsorption of xanthate and consequently, improved flotation recovery. mdpi.com

The interaction is not limited to simple adsorption. On some sulfide mineral surfaces, both metal xanthates and dixanthogen (B1670794) can form. researchgate.net The relative amounts of these species can vary depending on the specific mineral. researchgate.net For instance, on pyrite (B73398) (FeS₂), which often coexists with sphalerite, the adsorption products can include both iron xanthate and dixanthogen. dbc.wroc.pl The formation of these species is influenced by factors such as pH and the presence of activating ions. dbc.wroc.pl

In the case of oxidized zinc minerals like smithsonite (B87515) (ZnCO₃), direct flotation with xanthate is often inefficient. Therefore, a sulfidation step is typically employed to create a surface that is more amenable to xanthate adsorption. The use of sulfidizing agents like 1,3,5-Triazinane-2,4,6-trithione (TMT) has been shown to be effective. bibliotekanauki.pljournalssystem.com TMT reacts with the smithsonite surface to form a zinc-TMT complex, which then provides active sites for the adsorption of butyl xanthate, significantly enhancing its collection. bibliotekanauki.pljournalssystem.com This process leads to the formation of a hydrophobic film on the mineral surface. bibliotekanauki.pl

The presence of other ions in the flotation pulp can significantly impact the surface interactions of zinc butylxanthate. For example, lead ions (Pb²⁺) can activate the surface of sphalerite, enhancing xanthate adsorption. ualberta.caresearchgate.net This activation involves the formation of lead-sulfur species on the mineral surface, which provide more favorable sites for xanthate attachment. mdpi.com Conversely, ions like zinc sulfate can act as depressants for sphalerite, particularly after lead activation. researchgate.netualberta.ca

The table below summarizes key research findings on the interaction of butyl xanthate with different mineral surfaces.

| Mineral | Substrate | Key Findings | Analytical Techniques |

| Sphalerite | ZnS | Chemisorption of xanthate to form zinc xanthate on the surface. mdpi.com Iron impurities increase xanthate adsorption. mdpi.com | FTIR, UV-VIS Spectroscopy |

| Smithsonite | ZnCO₃ | TMT treatment creates active sites for butyl xanthate adsorption, forming a hydrophobic film. bibliotekanauki.pljournalssystem.com | FTIR, Zeta Potential, ICP Spectroscopy |

| Pyrite | FeS₂ | Adsorption products can include both iron xanthate and dixanthogen. dbc.wroc.pl | FTIR, Zeta Potential, XPS |

| Sphalerite (Pb-activated) | ZnS | Lead ions activate the surface, enhancing xanthate adsorption. ualberta.ca | Flotation Tests, FTIR, XPS, ToF-SIMS |

Applications in Materials Science and Polymer Chemistry

Role as Vulcanization Accelerator in Elastomer Composites

In the rubber industry, vulcanization is a critical process that converts raw rubber into a more durable material through the formation of crosslinks between polymer chains. scirp.org Accelerators are used to control the rate of this reaction. Zinc butylxanthate is classified as an ultra-fast accelerator, particularly effective for low-temperature curing. scirp.orgresearchgate.netspecialchem.com Its high activity, even at room temperature, distinguishes it from many conventional accelerators. researchgate.netallenpress.com

Research has extensively documented the positive synergistic effect of using zinc butylxanthate in combination with other accelerators, most notably zinc diethyl dithiocarbamate (B8719985) (ZDEC). researchgate.net This combination has been shown to enhance the curing characteristics and mechanical properties of various rubber compounds, including natural rubber (NR), polybutadiene (B167195) rubber (BR), NR/BR blends, and nitrile rubber (NBR). researchgate.netscispace.com

When two ultra-accelerators like zinc butylxanthate and ZDEC are used together, they can achieve a level of performance that surpasses the additive effects of each component used individually. researchgate.netsid.ir Studies on HAF (High Abrasion Furnace) black-filled natural rubber showed that the zinc xanthate/ZDEC system has a positive synergistic effect on the mechanical properties of the vulcanizates. sid.ir Similarly, in silica-filled NBR compounds, this combination serves as a novel and effective accelerator system for low-temperature curing. scispace.com The optimization of the accelerator ratio is crucial; studies have varied the concentrations of both Zn(bxt)₂ and ZDEC to find the ideal balance for specific rubber formulations. researchgate.net This synergistic action allows for efficient vulcanization at temperatures as low as 60°C, and even at room temperature, which is not feasible with many standard accelerator systems. researchgate.netresearchgate.net

| Elastomer Matrix | Co-Accelerator | Observed Synergistic Effect | Reference |

|---|---|---|---|

| Natural Rubber (NR) | Zinc Diethyl Dithiocarbamate (ZDEC) | Positive effect on curing and mechanical properties (tensile strength, tear strength, etc.). researchgate.netsid.ir Effective at low temperatures (60°C to 150°C). researchgate.net | researchgate.netsid.ir |

| NR/Polybutadiene Rubber (BR) Blends | Zinc Diethyl Dithiocarbamate (ZDEC) | Improved vulcanization and mechanical properties in 80NR/20BR and other blend ratios. | |

| Silica-filled Nitrile Rubber (NBR) | Zinc Diethyl Dithiocarbamate (ZDEC) | Effective for low-temperature curing (60°C to 150°C) with enhanced cure rate and mechanical properties. scispace.com | scispace.com |

| Natural Rubber (NR) Latex | Zinc Diethyl Dithiocarbamate (ZDEC) | Effective for room temperature prevulcanization and curing. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

Zinc butylxanthate is known for its ability to initiate vulcanization at remarkably low temperatures, with a critical vulcanization temperature reported to be around 59-60°C. researchgate.netallenpress.com This makes it an ultra-accelerator suitable for self-vulcanizing cements and low-energy curing processes. allenpress.com The vulcanization kinetics when using zinc butylxanthate, especially in combination with ZDEC, are significantly faster than conventional systems. scispace.comsid.ir

The mechanism of vulcanization involves the formation of crosslink precursors. researchgate.net In sulfur vulcanization, the accelerator system interacts with sulfur to form an active sulfurating agent. This agent then reacts with the rubber chains to form pendent accelerator groups, which eventually lead to the formation of sulfur crosslinks (mono-, di-, and polysulfidic). The high activity of xanthates suggests a low activation energy for the formation of these crucial intermediates. sid.ir The process is autocatalytic in nature, where the rate of reaction increases with the degree of conversion up to a certain point. nih.gov The stability of the accelerator at lower temperatures can lead to a higher density of crosslinks, as thermal degradation of the links is minimized. scispace.com However, the presence of fillers like carbon black can slightly slow the cure time by adsorbing the accelerator, an effect that can be compensated for by adjusting the accelerator concentration. sid.ir

The use of zinc butylxanthate accelerator systems has a profound impact on the final properties of the elastomer, which are dictated by the morphology of the crosslinked polymer network. scirp.org An efficient vulcanization process, promoted by the Zn(bxt)₂/ZDEC system, leads to a well-developed network structure with a higher crosslink density. researchgate.netscispace.com

| Elastomer System | Accelerator System | Key Improvements in Mechanical Response | Reference |

|---|---|---|---|

| Natural Rubber (Gum) | Zn(bxt)₂ / ZDEC | Positive synergistic effect on tensile strength, tear strength, crosslink density, and abrasion resistance. researchgate.net | researchgate.net |

| HAF Black-Filled NR | Zinc Xanthates / ZDEC | Enhanced mechanical properties. Cure time can be matched to gum compounds by increasing accelerator concentration. sid.ir | sid.ir |

| Silica-Filled NBR | Zn(bxt)₂ / ZDEC | Increased crosslink density and improved tensile and tear strength, especially at lower curing temperatures. scispace.com | scispace.com |

| NR/BR Blends | Zn(bxt)₂ / ZDEC | Resulting properties (tensile strength, etc.) are dependent on the blend ratio, showing values between those of pure NR and BR. |

Vulcanization Kinetics and Crosslink Formation Mechanisms

Catalytic Activity in Polymerization Processes

Beyond vulcanization, zinc xanthates exhibit catalytic activity in polymerization reactions, particularly the ring-opening polymerization (ROP) of cyclic monomers.

Zinc butylxanthate has been studied as a catalyst for the polymerization of olefin oxides, such as propylene (B89431) oxide and 1,2-butene oxide. researchgate.net The initiation mechanism is a key area of investigation. For the polymerization of 1,2-butene oxide with zinc n-butyl xanthate (ZBX), spectroscopic studies revealed a rapid transformation of the catalyst at the onset of the reaction. researchgate.net

The proposed mechanism involves the conversion of the sulfur-zinc bond in the metal xanthate into a new structure containing an oxygen-zinc bond. researchgate.net This newly formed oxygen-zinc moiety acts as the active site for the propagation step of the polymerization. The monomer (cyclic ether) coordinates to this site and inserts into the chain, leading to the ring-opening and growth of the polymer. researchgate.net This initiation process is relatively fast compared to the subsequent propagation steps. Further reactions can convert the xanthate ester part of the molecule into O,O-dialkylthiocarbonate and dialkyl carbonate. researchgate.net This mechanism highlights that the catalyst itself undergoes a transformation to generate the true initiating species for the polymerization.

The structure of the catalyst plays a crucial role in determining the architecture of the resulting polymer, including its stereoregularity (the spatial arrangement of monomer units) and molecular weight distribution. numberanalytics.combham.ac.uk In the polymerization of propylene oxide using zinc isopropyl xanthate (a close analog of zinc butylxanthate), the resulting polymer was found to have a very broad molecular weight distribution and could be separated into a stereoregular (crystallizable) fraction and an amorphous fraction. researchgate.net

Applications in Mineral Processing and Flotation Technology

Collector Performance in Froth Flotation of Sulfide (B99878) Ores

As a collector, zinc butylxanthate enhances the hydrophobicity of specific mineral surfaces, enabling them to attach to air bubbles and rise to the surface of the flotation cell, forming a mineral-rich froth. Its performance is particularly notable in the flotation of sulfide minerals.

The effectiveness of zinc butylxanthate as a collector is rooted in its adsorption behavior on mineral surfaces. The adsorption of xanthates, including butylxanthate, on sulfide minerals is understood as a mixed-potential mechanism. researchgate.net This process involves the anodic oxidation of the xanthate, which requires a corresponding cathodic reaction, typically the reduction of oxygen. researchgate.net

On sphalerite (zinc sulfide), the adsorption of butylxanthate leads to the formation of a zinc xanthate adsorption layer. cnfreereagent.comcnlitereagent.com In some cases, particularly with iron-bearing sphalerite (marmatite), xanthate can also interact with iron atoms within the mineral's crystal structure. mdpi.com The presence of activators, such as copper ions, significantly influences this process. Copper activation is a prerequisite for xanthate adsorption on zinc sulfide, where copper ions adsorb onto the mineral surface, creating active sites for the subsequent attachment of xanthate molecules. mdpi.comresearchgate.net Studies have shown that the newly formed copper xanthate can attach to the sphalerite surface more strongly than zinc xanthate due to its lower solubility. researchgate.net

The adsorption can be influenced by various factors, including the pH of the pulp and the presence of other ions. mdpi.com For instance, acidic conditions can favor the chemical adsorption of xanthate on pyrite (B73398) as dixanthogen (B1670794). researchgate.net

In the complex environment of multi-mineral sulfide ores, such as those containing copper, lead, and zinc, the selective flotation of individual minerals is crucial. Zinc butylxanthate, often in conjunction with other reagents, plays a key role in achieving this separation. ontosight.ai

In copper-lead-zinc polymetallic sulfide ores, a common strategy is the sequential preferential flotation of copper, then lead, and finally zinc. atlantis-press.com Butyl xanthate is often used as the collector for the zinc flotation stage, following the depression of other minerals. atlantis-press.comjocpr.com For instance, in some processes, after floating copper and lead, the tailings are treated with an activator like copper sulfate (B86663) to activate the sphalerite, followed by the addition of butyl xanthate to collect the zinc concentrate. jocpr.comscientific.netxinhaimining.com

The selectivity of butyl xanthate can be influenced by the presence of other collectors. Research has shown that using mixtures of collectors, such as potassium butyl xanthate and sodium butyl dithiophosphate (B1263838), can impact the selectivity of the flotation process for copper-zinc ores. rudmet.ru The choice of collector and its combination with other reagents are critical for optimizing the separation of valuable minerals from each other and from gangue minerals like pyrite.

Table 1: Examples of Zinc Butylxanthate Application in Multi-Mineral Flotation

| Ore Type | Flotation Stage | Reagents Used with Butyl Xanthate | Target Mineral | Reference |

|---|---|---|---|---|

| Copper-Lead-Zinc | Zinc Flotation | Copper Sulfate (activator) | Zinc | jocpr.comscientific.net |

| Copper-Lead-Zinc | Zinc Flotation | Lime, Copper Sulfate | Zinc | xinhaimining.com |

| Gold Mine Cyaniding Slag | Lead-Zinc Roughing | Lime, Copper Sulfate | Lead, Zinc | google.com |

| Copper-Zinc | Bulk Flotation | Sodium Butyl Dithiophosphate | Copper, Zinc | rudmet.ru |

Adsorption Mechanisms on Mineral Surfaces

Interaction with Depressants and Activators in Flotation Systems

The performance of zinc butylxanthate is intricately linked to its interaction with other reagents in the flotation pulp, namely depressants and activators. These interactions are fundamental to achieving selective mineral separation.

Activators, most notably copper sulfate, are essential for the flotation of sphalerite with butyl xanthate. cnfreereagent.comxinhaimining.com Copper ions adsorb onto the sphalerite surface, creating a more favorable substrate for xanthate adsorption and rendering the mineral hydrophobic. mdpi.comresearchgate.net The activation process can be so effective that even lower-grade xanthates can be used for flotation after copper salt activation. cnfreereagent.comcnlitereagent.com

Depressants are used to prevent the flotation of certain minerals, thereby enhancing selectivity. In copper-zinc separation, depressants are used to inhibit the flotation of zinc minerals during the copper flotation stage. Common depressants include zinc sulfate and lime (calcium oxide). atlantis-press.comjocpr.com Zinc sulfate can deactivate sphalerite flotation by substituting the activating metal ions and forming hydrophilic coatings on the mineral surface. researchgate.net However, an interesting phenomenon can occur where excess zinc sulfate in the presence of butyl xanthate can lead to the formation of amorphous zinc-butylxanthate precipitates, which can negatively affect the depression of sphalerite. j-kirr.or.kr Lime is often used to adjust the pulp pH to an alkaline range, which can help in depressing pyrite and controlling the flotation of other sulfides. atlantis-press.comxinhaimining.com

Enhancement of Mineral Recovery and Concentrate Grade

The primary goal of using zinc butylxanthate is to improve the recovery of valuable minerals and the quality (grade) of the resulting concentrate. Numerous studies have demonstrated its effectiveness in this regard.

In the flotation of a copper-lead-zinc polymetallic sulfide ore, the use of butyl xanthate as a collector for zinc resulted in a zinc concentrate with a grade of 60.10% and a recovery of 74.07%. jocpr.com In another study on a similar ore type, a zinc concentrate grading 55.27% zinc with a recovery of 87.69% was achieved using butyl xanthate in a potential-controlled flotation process. scientific.net Furthermore, in the treatment of gold mine cyaniding slag, a two-step roughing process using butyl xanthate yielded a lead and zinc bulk concentrate with a grade of 50% and a comprehensive recovery of about 80%. google.com

The combination of butyl xanthate with other collectors can also enhance performance. For example, a mixture of butyl xanthate and dithiophosphate has been shown to improve the flotation of copper-zinc ores. rudmet.ru

Table 2: Performance of Zinc Butylxanthate in Mineral Flotation

| Ore Type | Concentrate | Grade (%) | Recovery (%) | Reference |

|---|---|---|---|---|

| Copper-Lead-Zinc Polymetallic Sulfide | Zinc | 60.10 | 74.07 | jocpr.com |

| Copper-Lead-Zinc Polymetallic Sulfide | Zinc | 55.27 | 87.69 | scientific.net |

| Gold Mine Cyaniding Slag | Lead-Zinc Bulk | 50 | ~80 | google.com |

| Copper-Zinc Sulfide | Copper | 20.96 | 75.20 | atlantis-press.com |

| Copper-Zinc Sulfide | Zinc | 48.36 | 92.86 | atlantis-press.com |

Fundamental Studies of Hydrophobicity Modification on Mineral Interfaces

The fundamental principle behind froth flotation is the selective modification of mineral surfaces from hydrophilic (water-attracting) to hydrophobic (water-repelling). Zinc butylxanthate is a key agent in inducing this change.

The adsorption of butyl xanthate onto a mineral surface increases its hydrophobicity, which is a measure of the tendency of the surface to repel water. This increased hydrophobicity is what allows the mineral particle to attach to an air bubble and be carried to the froth. The longer carbon chain in butyl xanthate compared to lower-grade xanthates generally imparts a stronger collecting ability and thus greater hydrophobicity. cnfreereagent.com

Fundamental studies have shown that the presence of inorganic electrolytes in the process water can alter mineral surface properties, potentially affecting collector adsorption and, consequently, the hydrophobicity and floatability of the mineral particles. mdpi.com The adsorption of the collector can be hindered by metal ions that hydrolyze and precipitate as hydrophilic metal hydroxides on the mineral surface. mdpi.com Therefore, understanding and controlling the chemistry of the flotation pulp is crucial for effective hydrophobicity modification by zinc butylxanthate.

Environmental Transformations and Degradation Pathways

Chemical Degradation under Various Environmental Conditions (e.g., pH, Redox Potential)

The stability and degradation of xanthates, including zinc butylxanthate, are significantly influenced by environmental parameters such as pH and oxidation-reduction potential (ORP). mdpi.comscirp.org Xanthates are generally unstable in strong acidic, strong alkaline, and neutral conditions. mdpi.com The pH of the aqueous environment plays a critical role in the effectiveness of various treatment and degradation processes.

The adsorption of butyl xanthate (BX) onto surfaces like FeNi-biochar is pH-dependent. arabjchem.org At a pH below 4.2, the biochar surface is positively charged, which favors the adsorption of the anionic butylxanthate. arabjchem.org However, as the pH increases above 4.2, the surface becomes negatively charged, leading to a decrease in adsorption due to electrostatic repulsion and competition for binding sites with hydroxide (B78521) ions (OH⁻). arabjchem.org

In the context of metal removal, the use of insoluble cellulose (B213188) xanthate to capture heavy metals is most effective at a neutral or slightly alkaline pH, where up to 90% removal can be achieved. scirp.org The efficiency of this process is significantly limited under acidic conditions (pH 2-3). scirp.org Advanced oxidation processes also show pH dependency. For example, the photocatalytic degradation of butyl xanthate has been shown to be more efficient with increasing pH. researchgate.net Similarly, some remediation systems are designed to operate within a specific pH range, such as 6 to 9. researchgate.net During treatment with ozone, the ORP of the solution has been observed to increase, while the pH tends to decrease from alkaline towards neutral conditions. researchgate.net

The table below summarizes the effect of pH on different processes involving butyl xanthate.

| Process | Optimal pH Range | Effect of pH | Source |

| Adsorption on FeNi-Biochar | < 4.2 | Favorable adsorption due to positive surface charge. | arabjchem.org |

| Adsorption on FeNi-Biochar | > 4.2 | Decreased adsorption due to negative surface charge. | arabjchem.org |

| Metal Removal by Cellulose Xanthate | Neutral to Slightly Alkaline | High removal efficiency (90%). | scirp.org |

| Metal Removal by Cellulose Xanthate | 2 - 3 | Limited removal rate (40%). | scirp.org |

| Photocatalytic Degradation | Increasing pH | Increased degradation efficiency. | researchgate.net |

| Ozonation | Initial pH 10.0 | pH decreases to 8.0-9.0 during the process. | researchgate.net |

Advanced Oxidation Processes for Compound Remediation

Advanced Oxidation Processes (AOPs) are highly effective for the remediation of water contaminated with xanthates. mdpi.com These technologies are characterized by the generation of powerful and non-selective oxidizing agents, primarily hydroxyl radicals (•OH), which can rapidly decompose organic pollutants. mdpi.comresearchgate.net Common AOPs studied for xanthate degradation include photocatalysis, ozonation, Fenton and Fenton-like reactions, and persulfate-based oxidation. mdpi.comarabjchem.orgresearchgate.net The ultimate goal of these processes is the mineralization of the organic compound into simpler, non-toxic substances like carbon dioxide (CO₂), water (H₂O), and sulfate (B86663) (SO₄²⁻). mdpi.com

A heterogeneous Fenton-like process, using fly ash as a catalyst with hydrogen peroxide (H₂O₂), achieved up to 96.90% conversion of n-butyl xanthate at a pH of 3.0. researchgate.net Persulfate-based AOPs can also be employed, where a catalyst like FeNi-biochar activates peroxysulfate (PDS) to degrade butyl xanthate completely. arabjchem.org Another powerful technique combines vacuum ultraviolet (VUV) light with persulfate (PS), a method that has shown superior degradation rates and mineralization compared to other UV-based processes. x-mol.net The O₃/UV process is also considered a highly promising AOP, as it effectively generates hydroxyl radicals with a high redox potential (2.80 V) capable of non-selective degradation of organic pollutants. mdpi.com

Photocatalytic Degradation Mechanisms

Photocatalysis is an AOP that utilizes semiconductor materials to generate reactive species upon light irradiation, leading to the degradation of pollutants. mdpi.comnih.gov For the degradation of butyl xanthate, various photocatalysts have been investigated, including those based on zinc oxide (ZnO) and titanium dioxide (TiO₂). nih.govkczhly.com

A novel catalyst, PW₉@ZnO/Ag (PZA), demonstrated a 99.83% degradation of butyl xanthate under visible light at a pH of 5.5. nih.govresearchgate.net The mechanism involves the catalyst absorbing light, which leads to the generation of electron-hole pairs. mdpi.com These charge carriers then react with water and oxygen to produce reactive oxygen species (ROS). nih.gov In the case of the PZA catalyst, superoxide (B77818) radicals (•O₂⁻) were identified as the primary active species responsible for the degradation. nih.govresearchgate.net

The table below presents findings from various photocatalytic degradation studies on butyl xanthate.

| Catalyst | Light Source | pH | Degradation Efficiency | Key Finding | Source |

| PW₉@ZnO/Ag (PZA) | Visible Light | 5.5 | 99.83% | Superoxide radical (•O₂⁻) is the main active species. | nih.govresearchgate.net |

| TiO₂/g-C₃N₅ | Not specified | 7.0 | 99.98% | Heterojunction enhances electron-hole separation. | kczhly.com |

| Mn/Fe-doped ZnO | Visible Light | Not specified | Excellent | Doping reduces electron-hole recombination. | mdpi.com |

| Noble Metal/ZnO HNPs | Not specified | Not specified | Greatly Improved | Hollow nanostructure enhances activity. | nih.gov |

Role of Reactive Oxygen Species in Decomposition

Reactive Oxygen Species (ROS) are the primary drivers of degradation in Advanced Oxidation Processes. mdpi.com These highly reactive chemical species include the hydroxyl radical (•OH), superoxide radical (•O₂⁻), sulfate radical (SO₄•⁻), and singlet oxygen (¹O₂). mdpi.comarabjchem.orgmdpi.com

In the photocatalytic degradation of butyl xanthate with a PW₉@ZnO/Ag catalyst, the superoxide radical (•O₂⁻) was identified as the main active species. nih.govresearchgate.net In persulfate-based AOPs, both sulfate radicals (SO₄•⁻) and singlet oxygen (¹O₂) are generated to transform butyl xanthate into inorganic molecules. arabjchem.org A study on the VUV/PS process quantified the contributions of different radicals, finding that the sulfate radical (SO₄•⁻) was the dominant species (45.00% contribution) compared to the hydroxyl radical (•OH) (25.00% contribution). x-mol.net

The hydroxyl radical is a key oxidant in many AOPs, such as ozonation and Fenton-like processes. mdpi.com It attacks the xanthate molecule, breaking the C-O and C=S bonds, which initiates the decomposition cascade. mdpi.com Zinc-containing nanoparticles, such as zinc peroxide (ZnO₂), can also be a source of ROS. nih.gov In mildly acidic conditions, ZnO₂ nanoparticles can decompose to release hydrogen peroxide (H₂O₂) and zinc ions (Zn²⁺), which can further amplify the generation of endogenous ROS. nih.gov

By-product Identification and Transformation during Decomposition

The degradation of zinc butylxanthate results in the formation of several intermediate by-products before complete mineralization. The initial attack by reactive species like hydroxyl radicals typically targets the functional groups of the xanthate molecule. mdpi.com

Studies on the degradation of n-butylxanthate have identified carbon disulfide (CS₂) and n-butanol as primary intermediate by-products. mdpi.comresearchgate.net These are formed when the C-O and C=S bonds in the xanthate structure are broken. mdpi.com These intermediates are subsequently attacked by ROS and transformed into simpler, inorganic final products. mdpi.com For instance, in the VUV/O₃ process, CS₂ was observed to be rapidly converted to sulfate (SO₄²⁻). mdpi.com The ultimate decomposition products of complete mineralization are carbon dioxide (CO₂), water (H₂O), and sulfate (SO₄²⁻). mdpi.com Other potential degradation products mentioned in the literature include carbonyl sulfide (B99878) and hydrogen sulfide. scirp.org

The decomposition pathway can be summarized as follows:

Zinc Butylxanthate → (via oxidation) → n-Butanol + Carbon Disulfide (CS₂) + Zn²⁺ mdpi.comresearchgate.net

**Intermediates (n-Butanol, CS₂) ** → (via further oxidation) → Carbon Dioxide (CO₂) + Water (H₂O) + Sulfate (SO₄²⁻) mdpi.com

Thermal decomposition studies, while not directly replicating environmental conditions, show that zinc-containing complexes can break down to form zinc sulfide and subsequently zinc oxide at high temperatures. nih.gov

Decomplexation and Metal Capture Strategies

When zinc butylxanthate or other metal-xanthate complexes are present in wastewater, remediation requires not only the degradation of the organic xanthate ligand but also the capture and removal of the associated metal ion (Zn²⁺). researchgate.net Effective strategies often involve a simultaneous process of decomplexation, degradation, and metal immobilization. researchgate.net

One such approach uses an iron-based biochar in conjunction with sodium percarbonate. researchgate.net This system can simultaneously break the metal-xanthate complex, degrade the organic component, and capture the released metal. researchgate.net Other advanced systems have been developed for similar metal-organic complexes. For example, ferrate(VI) has been used to decomplex copper glycinate, degrade the ligand, and immobilize the released copper. researchgate.net An ozone/percarbonate (O₃/SPC) process has also proven effective for decomplexing Cu(II)-EDTA and recovering the copper as a stable precipitate. researchgate.net

Precipitation is a common strategy for capturing the released metal ions. researchgate.net Forming poorly soluble metal sulfides, such as zinc sulfide (ZnS), is a practical method for metal recovery from water. researchgate.netnih.gov Materials like iron sulfide (FeS) can be used to capture dissolved zinc ions by displacing the iron to form the more stable and less soluble ZnS. nih.gov Additionally, sorbent materials like insoluble cellulose xanthate have been effectively used to bind and remove various heavy metals from aqueous solutions. scirp.org

Advanced Analytical Methodologies for Compound Characterization and Quantification

Spectrometric and Chromatographic Techniques for Trace Analysis

The determination of xanthates, including butylxanthate, in environmental or industrial process water often requires methods capable of detecting very low concentrations. Spectrophotometric and chromatographic techniques are widely employed for this purpose, though they often have different capabilities and sensitivities.

Ultraviolet-visible (UV-Vis) spectrophotometry is a common method for quantifying xanthates. lut.fi However, traditional spectrophotometric and titrimetric methods are often non-selective and have detection limits in the milligrams per liter (mg L⁻¹) range, making them unsuitable for trace environmental analysis. researchgate.net

For more sensitive and selective analysis, chromatographic methods are preferred. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are powerful techniques for separating different xanthate compounds from complex mixtures. lut.fi When coupled with detectors like UV or tandem mass spectrometry (MS/MS), these methods can achieve very low detection limits. For instance, a method using UPLC-MS has been reported with a detection limit for butyl xanthate as low as 0.2 ng/mL. researchgate.net Another robust method for simultaneously determining multiple trace xanthates, including potassium butyl xanthate, in water samples was developed using solid-phase extraction (SPE) followed by HPLC-MS/MS. This method demonstrated excellent linearity and low limits of detection (0.02-0.68 μg/L). nih.gov

Gas chromatography (GC) is another valuable tool, particularly when combined with sensitive detectors. Headspace GC with an electron capture detector (ECD) has been utilized for the highly sensitive determination of butyl xanthate. This technique relies on the decomposition of xanthate into carbon disulfide (CS₂), which is then detected. A detection limit of 0.3 ng/mL for potassium butyl xanthate has been achieved with this approach, a sensitivity significantly greater than that of UV methods. researchgate.netresearchgate.net

The following table summarizes the detection limits of various analytical techniques used for butyl xanthate analysis.

| Analytical Technique | Detection Limit | Reference |

| UPLC-UV | 0.8 ng/mL | researchgate.net |

| UPLC-MS | 0.2 ng/mL | researchgate.net |

| HS-GC-ECD | 0.3 ng/mL | researchgate.net |

| HPLC-MS/MS (after SPE) | 0.02-0.68 µg/L | nih.gov |

| UV Spectrophotometry | In the mg/L range | researchgate.net |

Electrochemical Methods for Detection and Speciation

Electrochemical techniques offer a powerful alternative for the analysis of metal species and electroactive compounds like xanthates. They are known for their high sensitivity, selectivity, and suitability for on-site or in situ measurements, which minimizes the risk of the chemical species changing after sample collection. speciation.net

Voltammetry is a primary electrochemical method used for trace analysis. When combined with a preconcentration step via electrodeposition, the technique is known as stripping voltammetry, which can include anodic stripping voltammetry (ASV) and cathodic stripping voltammetry (CSV). These methods can achieve sub-ppb detection limits. speciation.net Stripping Chronopotentiometry (SCP) is another sensitive electrochemical stripping technique. It has been successfully used to quantify sub-nanomolar concentrations of lead and cadmium and sub-micromolar concentrations of zinc in river water using screen-printed electrodes modified with a thin mercury film. dcu.ie The ability to directly measure dissolved metal species with minimal sample preparation makes these techniques highly suitable for speciation analysis, which is the determination of the various chemical forms of an element in a sample. speciation.net

For the analysis of xanthates, electrochemical sensors have been developed. These sensors can be based on modified electrodes, such as zinc oxide nanoparticle-modified glassy carbon electrodes, which have been used for the simultaneous determination of other electroactive species. nih.govfrontiersin.org The principle involves monitoring the oxidation or reduction of the target analyte at the electrode surface. speciation.net While specific applications for direct zinc butylxanthate detection are part of ongoing research, the principles have been established for related compounds and for the zinc ion itself. dcu.ie

Method Development for Zinc Butylxanthate Complex Determination

The determination of the specific zinc butylxanthate complex requires analytical methods that can distinguish it from free butylxanthate ions and other metal xanthates. Method development in this area focuses on selective complex formation and advanced detection technologies.

One novel approach involves the use of high-performance liquid chromatography coupled with inductively coupled plasma tandem mass spectrometry (HPLC-ICP-MS/MS). oulu.fi This powerful hyphenated technique allows for the separation of different metal-xanthate complexes by HPLC, followed by highly selective and sensitive detection of the specific metal (zinc) and another element (sulfur) in the complex by ICP-MS/MS. oulu.firesearcher.life Research has shown that forming copper(I) complexes of xanthates can yield good resolution and sensitivity, with detection limits for ethyl xanthate reported at 3.1×10⁻⁸ mol/L. lut.fi Similar principles are applied to develop methods for zinc complexes. For butylxanthate specifically, it was noted in early chromatographic studies that it gave good resolution and eluted within a reasonable time when analyzed as a metal complex. lut.fi

The initial synthesis and characterization of zinc butylxanthate are foundational to any method development. The compound is prepared and purified, and its identity and structure are confirmed using a suite of characterization techniques. researchgate.net These include:

Infrared Spectroscopy (IR): To identify functional groups and confirm the structure of the xanthate ligand and its coordination to the zinc ion. researchgate.netresearchgate.net

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: To characterize the arrangement of protons in the butyl chain of the molecule. researchgate.netresearchgate.net

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): To study the thermal stability and decomposition profile of the compound. researchgate.netresearchgate.net

The data from these characterization techniques are essential for validating the identity of the zinc butylxanthate standard used to calibrate quantitative analytical methods.

Preconcentration Techniques for Research Sample Analysis

In many research and environmental contexts, the concentration of zinc butylxanthate or its component ions is too low for direct measurement by analytical instruments. researchgate.net Preconcentration techniques are therefore employed to increase the analyte concentration to a detectable level.

Solid-phase extraction (SPE) is one of the most important and widely used preconcentration techniques. ufba.br For the analysis of trace xanthates in water, a method was developed using SPE to extract and concentrate the analytes before analysis by HPLC-MS/MS. nih.gov Different SPE cartridges and elution solvents are optimized to achieve the best recovery of the target compounds. nih.gov Unloaded polyurethane foam (PUF) has also been studied extensively as a solid-phase extractant for metal cations, including zinc, from aqueous solutions. ufba.br

Flow Injection Analysis (FIA) provides a platform for automating the preconcentration process. nih.gov An on-line FIA preconcentration system can be coupled directly to a detector, such as a flame atomic absorption spectrometer (FAAS), for the determination of trace metals like zinc. ufba.brnih.gov In such a system, the sample solution is passed through a mini-column packed with a chelating resin or other sorbent material that retains the analyte. nih.govnih.gov After a set preconcentration time, an eluent is passed through the column to release the concentrated analyte directly into the spectrometer for detection. ufba.br These systems can achieve significant preconcentration factors; for example, a 40-fold preconcentration factor for zinc has been reported using a synthesized chelating resin. nih.gov

The table below details research findings on various preconcentration techniques for zinc analysis.

| Technique | Analyte | Preconcentration Factor | Detection Limit | Matrix | Reference |

| On-line SPE-FAAS | Zinc | 40-fold | 2.2 µg/L | Water, Biological, Food | nih.gov |

| On-line PUF-FAAS | Zinc | - | 0.85 µg/L | Natural Water | ufba.br |

| On-line FIA-Spectrophotometry | Zinc | - | 0.42 µg/L | Water | nih.gov |

| Offline/Online SPE-ICP-MS | Trace Metals (inc. Zn) | 30-fold (Online) | 0.024 nmol/kg⁻¹ (Offline) | Seawater | mdpi.com |

| SPE-HPLC-MS/MS | Potassium Butyl Xanthate | - | 0.02-0.68 µg/L | Water | nih.gov |

Theoretical and Computational Studies

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the molecular and electronic characteristics of zinc butylxanthate and related xanthate complexes. These studies provide a foundational understanding of the molecule's geometry, stability, and reactive sites.

Theoretical studies have optimized the structures of various metal-xanthate complexes, including those with zinc. For zinc(II) complexes with alkyl xanthates, the average zinc-sulfur (Zn-S) bond distance has been calculated to be approximately 2.287 ± 0.107 Å. scielo.br This shorter metal-ligand distance, compared to other group 12 metals like cadmium and mercury, is attributed to the smaller ionic radius of the zinc ion. scielo.br Investigations into zinc complexes with substituted Schiff bases using DFT methods like B3LYP and M06-2X have also been performed to predict structural parameters and physicochemical properties. chemistryresearches.ir